molecular formula C19H20N2S B083378 4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline CAS No. 13242-17-6

4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline

Cat. No. B083378
CAS RN: 13242-17-6
M. Wt: 308.4 g/mol
InChI Key: MMIOHWUCIPXLNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline, also known as BTA-EG4, is a fluorescent probe that has been widely used in scientific research. It has a unique structure that makes it useful in many applications, including biological imaging, drug discovery, and material science.

Mechanism Of Action

4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline works by binding to specific targets, such as proteins or cells, and emitting fluorescence when excited by light. The fluorescence can be detected and measured, allowing researchers to track the location and movement of the target.

Biochemical And Physiological Effects

4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline has no known biochemical or physiological effects on living organisms. It is considered safe for use in scientific research.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline is its high sensitivity and selectivity for certain targets, which makes it a useful tool in many scientific research applications. However, one limitation is that it requires excitation by light, which can limit its use in certain experimental conditions.

Future Directions

There are many future directions for the use of 4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline in scientific research. One area of interest is in the development of new drugs, where 4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline can be used to screen for potential new drug candidates. Another area of interest is in the study of protein-protein interactions, where 4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline can be used to visualize the interaction between two proteins. Additionally, 4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline can be used to study the properties of various materials, including polymers and nanoparticles, which has potential applications in fields such as electronics and energy storage.

Synthesis Methods

The synthesis of 4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline involves several steps. The first step is the synthesis of 2-aminothiophenol, followed by the synthesis of 2-(2-bromoethenyl)-1,3-benzothiazole. The final step involves the reaction of these two compounds with N,N-diethylaniline to produce 4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline.

Scientific Research Applications

4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline has been used in a variety of scientific research applications, including biological imaging, drug discovery, and material science. In biological imaging, 4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline has been used to label proteins and cells, allowing researchers to visualize their location and movement within living organisms. In drug discovery, 4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline has been used to screen for potential new drugs by measuring their interaction with specific targets. In material science, 4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline has been used to study the properties of various materials, including polymers and nanoparticles.

properties

CAS RN

13242-17-6

Product Name

4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline

Molecular Formula

C19H20N2S

Molecular Weight

308.4 g/mol

IUPAC Name

4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline

InChI

InChI=1S/C19H20N2S/c1-3-21(4-2)16-12-9-15(10-13-16)11-14-19-20-17-7-5-6-8-18(17)22-19/h5-14H,3-4H2,1-2H3

InChI Key

MMIOHWUCIPXLNA-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3S2

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3S2

synonyms

2-p-Diethylaminostyrylbenzothiazole

Origin of Product

United States

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